1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

CAS No.: 7469-86-5

Cat. No.: VC2410804

Molecular Formula: C18H15NO2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7469-86-5 |

|---|---|

| Molecular Formula | C18H15NO2 |

| Molecular Weight | 277.3 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone |

| Standard InChI | InChI=1S/C18H15NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3 |

| Standard InChI Key | XEXQEYGNRKJASK-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2 |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2 |

Introduction

Chemical Identity and Properties

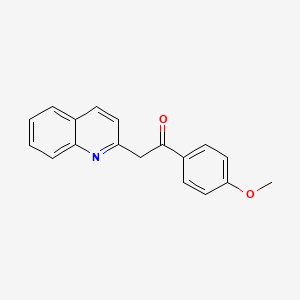

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone belongs to the quinoline family of compounds and is characterized by its distinctive molecular structure. It features a quinoline ring connected to an ethanone group, which is further linked to a para-methoxyphenyl substituent. This arrangement of functional groups contributes to its chemical reactivity and biological interactions.

Basic Identifiers

The compound is identified through various chemical parameters and nomenclature systems as detailed in the following table:

| Parameter | Value |

|---|---|

| Common Name | 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone |

| CAS Number | 7469-86-5 |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.3 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-2-quinolin-2-ylethanone |

| MDL Number | MFCD04037914 |

Structural Representation

The compound's structure can be represented through various chemical notation systems that provide insights into its molecular arrangement:

| Structural Representation | Code |

|---|---|

| Standard InChI | InChI=1S/C18H15NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3 |

| Standard InChIKey | XEXQEYGNRKJASK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2 |

Physical and Chemical Properties

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone possesses distinctive physical and chemical characteristics that influence its behavior in various environments and reactions:

-

Physical Appearance: Typically exhibits a yellow to brown coloration

-

Solubility: Readily dissolves in organic solvents including ethanol and dimethyl sulfoxide (DMSO), but shows limited solubility in water

-

Functional Groups: Contains methoxy group, carbonyl group, and heterocyclic nitrogen

-

Reactivity: Can undergo various chemical transformations including oxidation and reduction reactions due to its functional groups

Synthesis Methodologies

The synthesis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone employs various techniques aimed at optimizing yield while minimizing environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a preferred method for synthesizing this compound due to several advantages:

-

Significantly enhanced reaction rates compared to conventional heating methods

-

Improved yields through more efficient energy transfer

-

Reduced environmental impact through decreased solvent requirements

-

Better control of reaction parameters

Solvent Considerations

The choice of solvent plays a crucial role in the successful synthesis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone:

-

Polar solvents such as ethanol are commonly employed

-

Reaction conditions typically involve controlled temperatures

-

Solvent selection affects both yield and purity of the final product

Characterization Techniques

Several analytical methods are employed to confirm the structure and purity of synthesized 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone:

-

Infrared Spectroscopy (IR): Identifies functional groups and bond types

-

Nuclear Magnetic Resonance (NMR): Provides detailed structural information about hydrogen and carbon environments

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns

-

Elemental Analysis: Verifies the elemental composition of the compound

Biological Activities

Research indicates that 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone exhibits promising biological activities that may have therapeutic applications.

Anticancer Properties

Studies suggest that compounds with similar structures to 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone demonstrate activity against various cancer cell lines through several mechanisms:

-

Potential induction of apoptosis (programmed cell death)

-

Possible cell cycle arrest in cancer cells

-

Interaction with enzymes or receptors involved in cancer cell proliferation

-

Structure-activity relationships suggest the methoxy and quinoline moieties contribute significantly to anticancer activity

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent:

-

May inhibit the growth of various microbial species

-

The quinoline ring, a common feature in many antimicrobial compounds, likely contributes to this activity

-

Ability to interact with biological targets involved in microbial growth inhibition

Structure-Activity Relationship

The biological activity of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is significantly influenced by its structural features:

-

The methoxy substituent on the phenyl ring affects both solubility and receptor binding

-

The quinoline moiety is often associated with diverse biological activities in medicinal chemistry

-

The ethanone linker provides conformational flexibility that may be important for biological target interactions

Research Applications

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone has emerged as a valuable compound in various research contexts due to its distinctive structure and biological properties.

Medicinal Chemistry Research

The compound serves as:

-

A structural scaffold for developing novel therapeutic agents

-

A model compound for studying structure-activity relationships

-

A potential lead compound for anticancer and antimicrobial drug development

Structural Modifications

Researchers have explored various structural modifications to enhance or alter the biological activities of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone:

-

Substitution patterns on the phenyl ring

-

Modifications to the quinoline moiety

-

Alterations of the linking ethanone group

-

These modifications can significantly affect both physical properties and biological activities

Analytical Standards

The compound is utilized as:

-

A reference standard in analytical chemistry

-

A building block for more complex molecular structures

-

A comparison compound in structure-activity relationship studies

Comparative Analysis

When comparing 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone with structurally related compounds, several important distinctions emerge that highlight its unique properties.

Comparison with Related Quinoline Derivatives

| Compound | CAS Number | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone | 7469-86-5 | 277.3 g/mol | Quinoline at position 2 |

| 1-(4-methoxyphenyl)-2-quinolin-1-yl-ethanone | 39954-65-9 | 277.3 g/mol | Quinoline at position 1 |

| 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone | 73100-63-7 | 278.31 g/mol | Quinoxaline instead of quinoline |

Structure-Based Activity Differences

The position of attachment to the quinoline ring (position 2 versus position 1) and the nature of the heterocyclic ring (quinoline versus quinoxaline) significantly impact:

Future Research Directions

The unique structural features and biological activities of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone suggest several promising avenues for future research.

Methodological Advancements

Improvements in synthesis and characterization methods could enhance research capabilities:

-

Development of greener synthetic routes with higher yields

-

More sensitive analytical methods for detection and quantification

-

Computational modeling to predict biological activities and guide structural modifications

-

Advanced formulation strategies to address solubility limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume